molecular formula C14H21NO3 B056072 3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS No. 21241-42-9

3-[(1-Adamantylcarbonyl)amino]propanoic acid

Cat. No. B056072
CAS RN: 21241-42-9
M. Wt: 251.32 g/mol
InChI Key: UARMCZINRRNOQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related adamantane derivatives often involves reactions that introduce or modify functional groups attached to the adamantane core. For instance, adamantane derivatives can be synthesized from bicyclo[3.3.1]nonanes through reactions promoted by trifluoromethanesulfonic acid and other electrophiles, providing access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014). Another method involves the preparation of 1,3-adamantanedicarboxylic acid from adamantine, showcasing efficient large-scale synthesis techniques (Wu Li-ping, 2004).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core's ability to influence the conformation and assembly of molecules. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates versatility in assembling one-dimensional motifs with a variety of assembling partners, highlighting the adaptability of the adamantyl group in molecular recognition (Karle, Ranganathan, & Haridas, 1997).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, 3-amino-1-adamantanemethanol synthesis from adamantane carboxylic acid demonstrates the compound's ability to undergo Ritter reaction, hydrolysis, and reduction, leading to diverse functionalities (Cai et al., 2011). Furthermore, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol showcases the compound's antimicrobial activity, emphasizing the biological relevance of adamantane derivatives (Korotkii et al., 2009).

Scientific Research Applications

Chemical Reactions and Synthesis

3-[(1-Adamantylcarbonyl)amino]propanoic acid and its derivatives are involved in various chemical reactions and synthesis processes. The Favorskii rearrangement, for example, involves the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the synthesis of adamantylacetyl derivatives of cholic acid, such as [3β,5β,7α,12α]-3[(Adamantyl-1-acetyl)-amino]-7-12-dihydroxycholan-24-oic acid, has been reported. These derivatives exhibit chameleonic mimicry with steroid bilayers and are used for the enantioresolution of racemates with high purity (Miragaya et al., 2010).

Polymorphism and Structural Studies

The compound is also part of studies focusing on the polymorphism and structural aspects of various chemical compounds. For example, amino alcohols like 3-amino-1-propanol have been reacted with quinaldinate to study hydrogen bonding and polymorphism. These interactions lead to distinct connectivity motifs and are essential for understanding the physical and chemical properties of these compounds (Podjed & Modec, 2022).

Material Science and Hydrogel Modification

In material science, the compound's derivatives have been used to modify hydrogels. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, for instance, were modified through condensation reaction with various amines to form amine-treated polymers, which exhibited more thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Activities

Additionally, the synthesis of various derivatives of 3-[(1-Adamantylcarbonyl)amino]propanoic acid has been shown to possess antimicrobial activities. For instance, 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanols exhibited a high level of antimicrobial activity when tested by the serial dilution method (Korotkii et al., 2009).

Future Directions

The future directions of research involving 3-[(1-Adamantylcarbonyl)amino]propanoic acid are not specified in the retrieved data. Given its use in proteomics research , it’s possible that future studies could explore its potential applications in this field.

properties

IUPAC Name

3-(adamantane-1-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMCZINRRNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368738
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(1-Adamantylcarbonyl)amino]propanoic acid

CAS RN

21241-42-9
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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